3-bromo-N-cyclopropylbenzamide
Overview
Description
3-Bromo-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a cyclopropyl group attached to the nitrogen atom of the amide group.
Synthetic Routes and Reaction Conditions:
From 3-Bromobenzoic Acid and Cyclopropylamine:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The reaction conditions are optimized for higher yields and purity.
Types of Reactions:
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Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents: Sodium azide, potassium cyanide.
Major Products: Azide derivatives, nitrile derivatives.
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Reduction Reactions:
- The compound can be reduced to form the corresponding amine.
Common Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products: 3-Amino-N-cyclopropylbenzamide.
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Oxidation Reactions:
- Oxidation of the cyclopropyl group can lead to ring-opening and formation of carboxylic acids.
Common Reagents: Potassium permanganate, chromium trioxide.
Major Products: Carboxylic acid derivatives.
Scientific Research Applications
3-Bromo-N-cyclopropylbenzamide has diverse applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving nucleophilic substitution and reduction reactions.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
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Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropylbenzamide is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-N-pentylbenzamide
- 3-Bromo-N-methylbenzamide
- 3-Bromo-N-phenylbenzamide
Comparison:
- 3-Bromo-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications .
Properties
IUPAC Name |
3-bromo-N-cyclopropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOROVSHSRTGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358450 | |
Record name | 3-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-74-7 | |
Record name | 3-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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